N-benzoyl-N-(3-chlorophenyl)piperidine-1-carboxamide
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Overview
Description
“N-benzoyl-N-(3-chlorophenyl)piperidine-1-carboxamide” is a chemical compound with the molecular formula C19H19ClN2O2. It is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperazine derivatives, which are closely related to piperidine, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C19H19ClN2O2. This indicates that the compound contains 19 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms.Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .Scientific Research Applications
Anti-acetylcholinesterase Activity
N-benzoyl-N-(3-chlorophenyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing antidementia agents. The introduction of bulky moieties and specific groups at the nitrogen atom of benzamide has shown to dramatically enhance this activity. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino)ethyl]piperidine hydrochloride is identified as one of the most potent inhibitors, showcasing the significance of structural modifications in enhancing biological efficacy (Sugimoto et al., 1990).
CB1 Cannabinoid Receptor Interaction
Compounds structurally similar to this compound, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their interaction with the CB1 cannabinoid receptor. These studies contribute to understanding the molecular interaction of antagonists with the receptor, thereby aiding in the development of more selective and potent ligands (Shim et al., 2002).
Antimicrobial and Antifouling Applications
This compound derivatives have also been evaluated for antimicrobial activities. Synthesized benzoyl and sulphonyl derivatives, for instance, exhibited antimicrobial activity, highlighting their potential in pharmacokinetics and pharmacodynamics approaches to antibiotics. This research opens avenues for developing new antimicrobial agents with enhanced efficacy and specificity (Zafar et al., 2019).
Antioxidant and Antinociceptive Activities
Investigations into the antioxidant and antinociceptive activities of novel phenoxy acetyl carboxamides derived from piperidine indicate potential therapeutic applications. These compounds have shown to possess significant radical scavenging abilities and to elicit antinociceptive activity in animal models, offering insights into the development of new treatments for pain and oxidative stress-related conditions (Manjusha et al., 2022).
Antifouling Properties of Nanofiltration Membranes
In material science, derivatives of this compound have been explored for improving the antifouling properties of polyamide nanofiltration membranes. By modifying the density of surface carboxyl groups, these studies aim at enhancing membrane performance and mitigating fouling, which is crucial for water treatment and purification processes (Mo et al., 2012).
Future Directions
Piperidine derivatives are a key focus in the field of drug discovery . They are being utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
N-benzoyl-N-(3-chlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-10-7-11-17(14-16)22(18(23)15-8-3-1-4-9-15)19(24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWEMJEDGQMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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